N-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features both indole and pyridine moieties
Mechanism of Action
Target of Action
Indolin-2-ones have been found to interact with DNA and BSA . They have also been designed as acetylcholine esterase (AChE) inhibitors .
Mode of Action
The interaction of indolin-2-ones with DNA and BSA could imply a moderate binding to DNA . As AChE inhibitors, they prevent the breakdown of acetylcholine, a neurotransmitter, in the brain .
Biochemical Pathways
Indolin-2-ones affect the cholinergic pathway by inhibiting AChE, leading to increased levels of acetylcholine . They also interact with DNA and BSA, which could affect various biochemical pathways .
Pharmacokinetics
The effectiveness of these compounds against various targets suggests they have good bioavailability .
Result of Action
Indolin-2-ones have shown promising pharmaceutical activities against MCF-7 cancer cell lines . They also exhibit strong cytotoxicity against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multistep organic reactions. One common method includes the condensation of indole derivatives with pyridine carboxylic acids under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the formation of the desired product. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are frequently used to dissolve the reactants and control the reaction environment .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
N-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-[2-oxo-3-(arylimino)indolin-1-yl]-N-arylacetamides: These compounds share structural similarities and are also investigated for their anticancer properties.
Indolin-2-ones: Known for their biological activities, including antimicrobial and anticancer effects.
Uniqueness
N-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its dual indole and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14-6-5-12(9-17-14)16(22)18-10-15(21)19-8-7-11-3-1-2-4-13(11)19/h1-6,9H,7-8,10H2,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIMHDHTYQRRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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